

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine

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Compound of Interest

Compound Name: *N,N-Dimethyl-1-piperidin-4-ylmethanamine*

Cat. No.: *B145781*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N,N-Dimethyl-1-piperidin-4-ylmethanamine**, a key building block in medicinal chemistry.

Chemical Identity

- IUPAC Name: **N,N-Dimethyl-1-piperidin-4-ylmethanamine**
- CAS Number: 138022-00-1[1]
- Synonyms:
 - 4-[(Dimethylamino)methyl]piperidine
 - dimethyl[(piperidin-4-yl)methyl]amine
 - (4-Piperidinylmethyl)dimethylamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N,N-Dimethyl-1-piperidin-4-ylmethanamine**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ N ₂	[1]
Molecular Weight	142.24 g/mol	[1]
Boiling Point (Predicted)	178.8 ± 8.0 °C	[1]
Density (Predicted)	0.868 ± 0.06 g/cm ³	[1]
pKa (Predicted)	10.53 ± 0.10	

Synthesis

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a valuable building block in medicinal chemistry, often used in the synthesis of more complex molecules targeting the central nervous system.[1] The piperidine moiety is a common feature in many centrally active pharmaceuticals.[2] A common and efficient method for its synthesis is through the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with dimethylamine.[3]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of **N,N-Dimethyl-1-piperidin-4-ylmethanamine** from N-Boc-piperidine-4-carboxaldehyde and dimethylamine, followed by deprotection.

Step 1: Reductive Amination

- To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or methanol, add a solution of dimethylamine (1.2-1.5 equivalents).
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
- Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

Step 2: Boc Deprotection

- Dissolve the crude N-Boc-**N,N-Dimethyl-1-piperidin-4-ylmethanamine** (1.0 equivalent) in dichloromethane (DCM).
- To this solution, add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or diethyl ether.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
- Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to afford **N,N-Dimethyl-1-piperidin-4-ylmethanamine** as the free base.

Biological Significance and Signaling Pathways

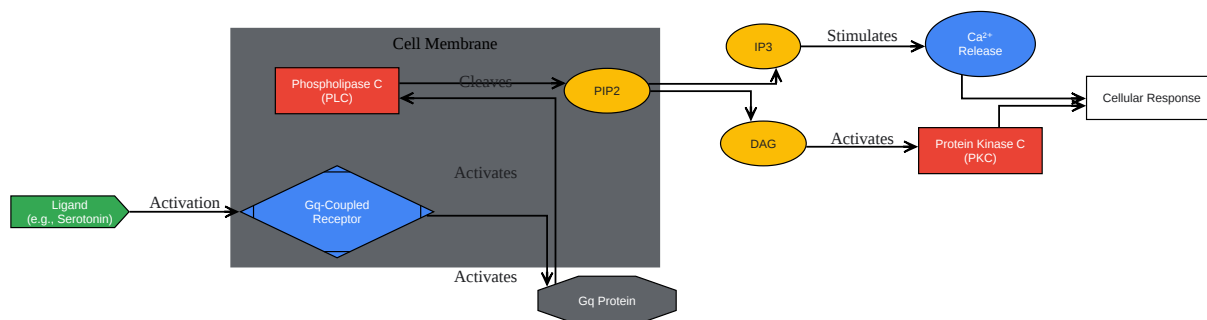
The **N,N-Dimethyl-1-piperidin-4-ylmethanamine** scaffold is a privileged structure in the development of ligands targeting the central nervous system.^[4] Its derivatives have been explored for their activity at various G-protein coupled receptors (GPCRs), including serotonin

receptors. For instance, this scaffold is a key component in the design of inverse agonists for the 5-HT_{2A} receptor.[4]

The 5-HT_{2A} receptor is a Gq-coupled GPCR.[4] Upon activation by its endogenous ligand, serotonin, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[4] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] An inverse agonist would suppress this basal signaling activity.[4]

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates the general signaling pathway for a Gq-coupled receptor, a common target for compounds derived from the **N,N-Dimethyl-1-piperidin-4-ylmethanamine** scaffold.

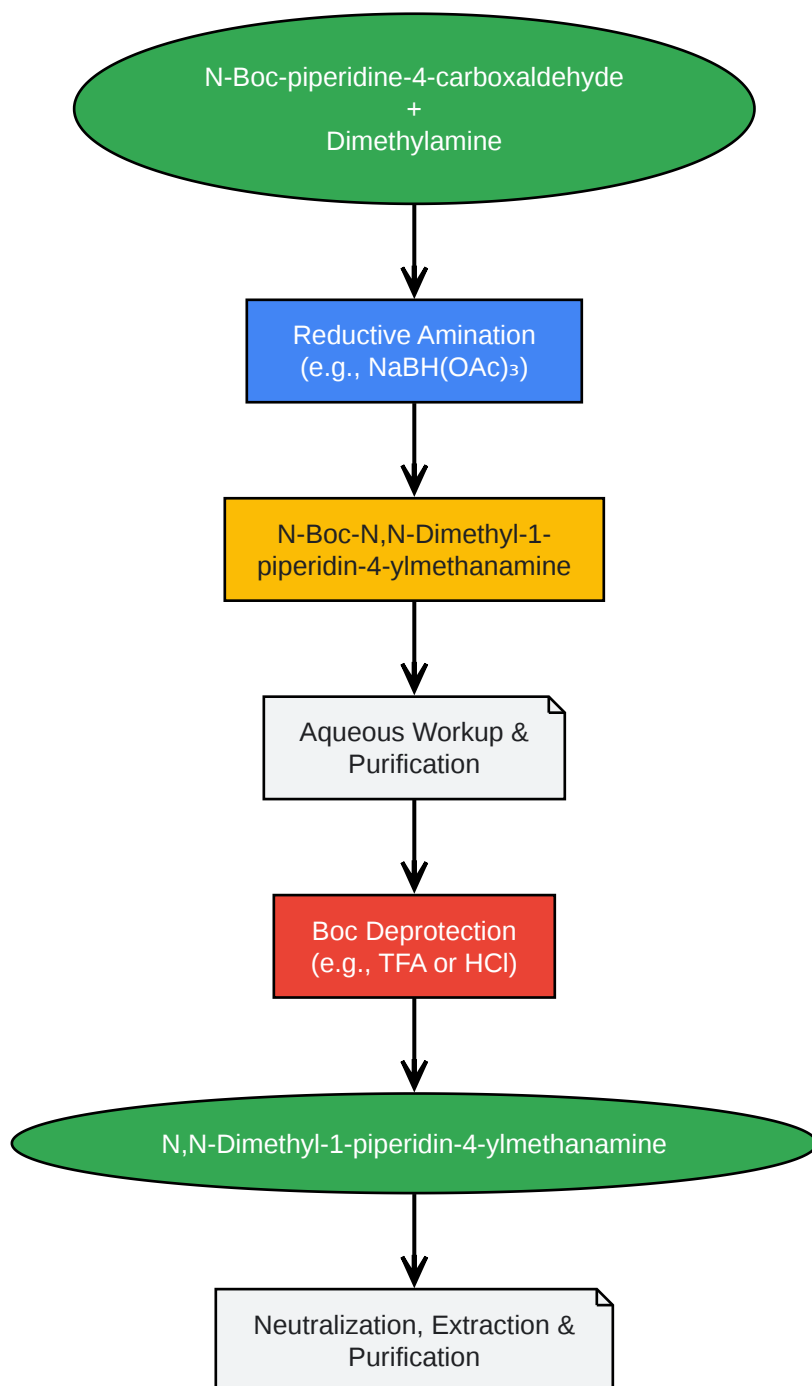


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Gq-Coupled GPCR Signaling Cascade

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the synthesis of **N,N-Dimethyl-1-piperidin-4-ylmethanamine**.



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Synthetic Workflow for **N,N-Dimethyl-1-piperidin-4-ylmethanamine**

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